Product packaging for Dotriacontyl hexadecanoate(Cat. No.:CAS No. 80252-38-6)

Dotriacontyl hexadecanoate

Cat. No.: B14433192
CAS No.: 80252-38-6
M. Wt: 705.3 g/mol
InChI Key: FMGHDGZLCHHZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dotriacontyl hexadecanoate, a synthetic wax ester of hexadecanoic acid (palmitic acid) and dotriacontanol (lacceryl alcohol), is a high molecular weight compound of interest in materials science and chemical research. As a long-chain aliphatic ester, it is a structural analog of compounds like myricyl palmitate (triacontyl hexadecanoate) , which is a known constituent of natural waxes including beeswax and plant epicuticular waxes . Similar high molecular-weight esters are identified in the lipophilic fractions of cereal straws, highlighting their role as valuable phytochemicals in an industrial biorefinery context . This class of compounds is frequently investigated for its ability to modify surface properties and impart hydrophobicity. Potential research applications include serving as a standard in chromatographic analysis, a component in the synthesis of advanced hydrophobic coatings and films, or a subject of study in the development of sustainable materials derived from biomass. The compound's high molecular weight and long carbon chains contribute to its likely physical state as a solid waxy substance at room temperature, with properties such as a very high boiling point and low solubility in water, consistent with related esters . Our product is provided as a highly pure, well-characterized material to ensure reliable and reproducible results in your laboratory investigations. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H96O2 B14433192 Dotriacontyl hexadecanoate CAS No. 80252-38-6

Properties

CAS No.

80252-38-6

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

dotriacontyl hexadecanoate

InChI

InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3

InChI Key

FMGHDGZLCHHZKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Natural Occurrence and Distribution of Dotriacontyl Hexadecanoate

Phytochemical Sourcing and Identification

The process of isolating and identifying dotriacontyl hexadecanoate (B85987) from plants relies on established laboratory methods. Gas chromatography-mass spectrometry (GC-MS) is a principal technique used for the definitive identification of this and other lipophilic compounds in plant extracts.

Research into the chemical makeup of various plants has led to the specific identification of dotriacontyl hexadecanoate in several species.

This compound has been identified as a constituent of the neem tree (Azadirachta indica). semanticscholar.orgnih.gov Studies involving the analysis of aqueous and hexane extracts of neem leaves have confirmed the presence of a wide array of secondary metabolites. semanticscholar.org While many studies focus on the phenolic compounds and limonoids responsible for the tree's well-known biological activities, the identification of long-chain esters like this compound contributes to a fuller understanding of the plant's complex phytochemistry.

The Siberian elm (Ulmus pumila L.) is another plant species in which this compound has been identified. Phytochemical investigations of the stem bark of this tree have successfully isolated and characterized the compound.

This compound is a characteristic component of the epicuticular wax that coats the outer surface of many plants. This waxy layer is crucial for protecting the plant from environmental stresses.

The cuticular wax of green tobacco leaves (Nicotiana tabacum) has been found to contain this compound. scispace.com Analysis of the hexane-soluble fraction of the cuticular components revealed a complex mixture of wax esters, including C30 to C52 esters. scispace.com Advanced gas chromatography techniques were employed to separate and identify the individual wax ester isomers within this complex mixture. scispace.com

A comprehensive analysis of the lipophilic compounds in various cereal straws has identified this compound as a component of their waxes. nih.govacs.orgtritordeum.com A study utilizing GC-MS analyzed the lipid compositions of wheat, triticale, rye, and tritordeum straws, identifying high molecular-weight esters as a major class of compounds. nih.govacs.orgtritordeum.com this compound (hexadecanoic acid, dotriacontyl ester) was specifically detected in triticale and tritordeum straws. nih.govacs.org The quantity of this specific ester varied between the different cereal types, highlighting the diversity in wax composition even among related species. nih.govacs.org

Table 1: Occurrence of this compound in Cereal Straws

Cereal StrawThis compound (mg/kg)
WheatNot Detected
Triticale11 ± 2
RyeNot Detected
Tritordeum8 ± 0

Data sourced from a comprehensive study on lipophilic compounds in various cereal straws. nih.govacs.org

Presence in Plant Cuticular Waxes

Abundance in Rice (Oryza sativa) Straw

Rice straw, a significant agricultural byproduct, has been identified as a source of this compound. A detailed analysis of the chemical composition of lipophilic compounds from rice straw revealed the presence of hexadecanoic acid, dotriacontyl ester, an alternative name for this compound. The concentration of this specific wax ester was quantified to be 42 mg/kg of the dry weight of the rice straw agrenew.com.au. This finding highlights rice straw as a notable natural reservoir of this compound.

SourceCompound NameConcentration (mg/kg dry weight)
Rice (Oryza sativa) StrawHexadecanoic acid, dotriacontyl ester42

Distribution Patterns Across Plant Tissues and Developmental Stages

The distribution and abundance of this compound can vary significantly across different plant tissues and developmental stages. While specific quantitative data for this compound across a wide range of plants is not extensively documented in readily available literature, the general principles of plant wax composition suggest that its concentration is likely to be highest in the cuticular wax of leaves and stems, which are directly exposed to the environment. The composition of these waxes is known to change as the plant develops, with variations observed between young and mature tissues. Further research is needed to elucidate the precise distribution patterns of this compound in various plant organs and its accumulation dynamics throughout the plant life cycle.

Occurrence in Apian Products

Bees, in their collection of plant resins and production of wax, incorporate various chemical compounds, including this compound, into their products.

Identification as a Constituent of Propolis (Bee Glue)

Propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates, has been found to contain this compound. Chemical analyses of propolis have identified this wax ester as one of its many constituents. The presence of this compound in propolis is indicative of the diverse botanical sources visited by bees and the subsequent transfer of plant-derived compounds into the beehive.

Presence in Beeswax Formulations

Beeswax, a natural wax produced by honey bees of the genus Apis, is a complex mixture of several compounds, primarily esters of fatty acids and various long-chain alcohols. While detailed analyses of beeswax composition have identified a range of wax esters, the specific presence and concentration of this compound are not consistently reported in general literature. The composition of beeswax can vary depending on the geographical location, the flora available to the bees, and the bee species. It is plausible that this compound is present in some beeswax formulations, likely derived from the plant materials foraged by the bees. However, more specific analytical studies are required to confirm its ubiquitous presence and to quantify its concentration in beeswax from different origins.

Characterization in Microbial Isolates and Exudates

The occurrence of long-chain wax esters is not limited to plants and insects. While the production of various lipids by microorganisms is well-established, the specific identification of this compound in microbial isolates or their exudates is not widely documented in scientific literature. Microbial lipid profiles are diverse and depend on the species, growth conditions, and substrate availability. Further research into the lipidomics of a broader range of microorganisms is necessary to determine if this compound is a component of the microbial lipidome.

Comparative Analysis of this compound Across Diverse Natural Reservoirs

Rice straw stands out as a source where the concentration of this compound has been specifically quantified at 42 mg/kg agrenew.com.au. This provides a baseline for its abundance in a common plant-based material. In propolis, its presence is confirmed, but quantitative data is scarce, making a direct comparison difficult. The occurrence in beeswax remains largely presumptive, pending more detailed compositional analyses. Information on its presence in the microbial world is currently insufficient to be included in a comparative analysis.

Future research focusing on the quantitative analysis of this compound in a wider variety of plant species, different plant tissues at various developmental stages, and in a broader range of apian and microbial products will be crucial for a more comprehensive comparative understanding of its natural distribution and abundance.

Biosynthesis and Metabolic Pathways of Wax Esters

Enzymatic Pathways in Eukaryotic Organisms (Plants, Insects)

The biosynthesis of wax esters in eukaryotic organisms, such as plants and insects, is a highly conserved two-step enzymatic process. This pathway is fundamental to the production of cuticular waxes, which play a crucial role in protecting these organisms from environmental stressors.

The primary enzymes involved are fatty acyl-CoA reductases (FARs) and wax synthases (WS). oup.comfrontiersin.org The process begins with the reduction of a very-long-chain fatty acyl-CoA to a primary fatty alcohol, a reaction catalyzed by FAR. oup.comfrontiersin.org Subsequently, a wax synthase facilitates the esterification of this fatty alcohol with another fatty acyl-CoA molecule, resulting in the final wax ester. oup.comfrontiersin.org

In plants, these enzymatic activities are localized in the endoplasmic reticulum of epidermal cells, where cuticular waxes are synthesized. nih.govmdpi.com For instance, in Arabidopsis thaliana, the enzyme CER4, a member of the FAR family, is responsible for producing the primary alcohols that are then used for wax ester synthesis. oup.com The WSD1 enzyme in Arabidopsis has been identified as a key wax synthase involved in the formation of stem wax esters. nih.govmdpi.com

Insects employ a similar pathway to produce the components of their cuticular hydrocarbons, which are essential for preventing water loss and for chemical communication. The synthesis of wax esters in insects also relies on the activities of FAR and WS enzymes. collectionscanada.gc.ca For example, studies on the Chinese white wax scale insect (Ericerus pela) have highlighted the importance of these enzymes in its prolific wax secretion. collectionscanada.gc.ca

Microbial Biosynthetic Mechanisms for Long-Chain Esters

Microorganisms, including various bacteria and certain archaea, have also evolved mechanisms to synthesize and accumulate wax esters, often as a form of energy storage. The fundamental enzymatic steps mirror those in eukaryotes, involving a fatty acyl-CoA reductase and a wax synthase. iastate.eduresearchgate.netresearchgate.net

A number of bacterial species, such as those from the genera Acinetobacter, Marinobacter, and Rhodococcus, are known to produce wax esters, particularly under conditions of nutrient limitation, such as a lack of nitrogen. iastate.edu In Acinetobacter baylyi, a well-studied model for microbial wax ester production, a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) is a key enzyme in this process. biorxiv.org

Interestingly, some archaea, which were long thought not to produce fatty acid-based neutral lipids, have been shown to synthesize wax esters. oup.com For example, the halophilic archaeon Natronomonas pharaonis can produce wax esters when grown on long-chain fatty acids. oup.com This discovery has expanded our understanding of the distribution of this biosynthetic capability across the domains of life.

The following table provides examples of microbial wax ester production:

MicroorganismKey EnzymesSubstratesProduct (Wax Ester) YieldReference
Yarrowia lipolytica (engineered)Fatty Acyl-CoA Reductase (FAR), Wax Synthase (WS)Waste Cooking Oil7.6 g/L iastate.edu
Escherichia coli (engineered)Fatty Acyl-CoA Reductase (FAR), Wax Synthase (WS)Oleic Acid~4.0 g/L iastate.edu
Acinetobacter baylyi ADP1WS/DGATCoumarate221 mg/L biorxiv.org

Elucidation of Precursor Molecules and Intermediates (e.g., Hexadecanoic Acid, Long-Chain Fatty Alcohols)

The synthesis of dotriacontyl hexadecanoate (B85987) is contingent on the availability of its two precursor molecules: hexadecanoic acid and dotriacontanol.

Hexadecanoic Acid (Palmitic Acid): This 16-carbon saturated fatty acid is one of the most common fatty acids in nature and serves as a primary building block for longer-chain fatty acids and other lipids. researchgate.net Its biosynthesis begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex. researchgate.net The end product of this initial synthesis is typically palmitoyl-ACP, which is then converted to palmitoyl-CoA. Palmitic acid is the precursor for the synthesis of very-long-chain fatty acids (VLCFAs) through the action of fatty acid elongase (FAE) systems. biorxiv.org

Long-Chain Fatty Alcohols (e.g., Dotriacontanol): Dotriacontanol is a 32-carbon primary fatty alcohol. mdpi.com The biosynthesis of such very-long-chain fatty alcohols is a critical step in wax ester formation. It is derived from the corresponding very-long-chain fatty acyl-CoA through the action of the fatty acyl-CoA reductase (FAR) enzyme. oup.comfrontiersin.org The synthesis of the C32 acyl-CoA precursor itself is achieved through the fatty acid elongation system, which iteratively adds two-carbon units to a shorter fatty acid chain, such as palmitic acid. biorxiv.org

The general pathway for the formation of the precursors of dotriacontyl hexadecanoate can be summarized as follows:

De novo synthesis of hexadecanoic acid (palmitic acid) from acetyl-CoA.

Elongation of hexadecanoic acid by the fatty acid elongase complex to produce a 32-carbon fatty acid.

Activation of the 32-carbon fatty acid to its CoA ester (dotriacanoyl-CoA).

Reduction of dotriacanoyl-CoA by a fatty acyl-CoA reductase (FAR) to form dotriacontanol.

Esterification of dotriacontanol with hexadecanoyl-CoA (the activated form of hexadecanoic acid) by a wax synthase (WS) to yield this compound.

Regulatory Aspects of Wax Ester Biosynthesis at the Molecular Level

The biosynthesis of wax esters is a tightly regulated process at the molecular level, influenced by developmental cues and environmental factors. This regulation primarily occurs at the level of gene expression, controlling the abundance and activity of the key biosynthetic enzymes, FAR and WS.

Transcriptional Regulation: Several transcription factors have been identified that play a crucial role in regulating the genes involved in wax biosynthesis. In plants, the AP2/ERF family of transcription factors is particularly important. For example, the transcription factor WIN1/SHN1 has been shown to be a positive regulator of cuticular wax biosynthesis, activating the expression of genes such as CER1 and KCS1. frontiersin.org In cucumber, the upregulation of a WIN1 homolog was correlated with increased expression of wax biosynthesis genes, including CsCER4 (a FAR homolog). frontiersin.org

Environmental and Developmental Control: The production of cuticular waxes is often responsive to environmental stresses such as drought and to developmental stages. biorxiv.orgoup.com For instance, drought stress can lead to an increase in the expression of genes encoding FAR enzymes in some plant species, suggesting a mechanism to enhance the protective wax layer under water-limiting conditions. oup.com The expression of wax synthase genes can also be developmentally regulated, with higher expression observed in specific tissues or at particular growth stages where a robust cuticle is required. nih.gov

Substrate Availability: The rate of wax ester synthesis is also dependent on the availability of the precursor molecules. The regulation of fatty acid biosynthesis and elongation pathways, therefore, indirectly controls the production of wax esters by modulating the pool of available fatty acyl-CoAs and fatty alcohols. biorxiv.org

The following table summarizes some of the known regulatory factors in wax ester biosynthesis:

Regulatory FactorOrganismTarget Genes/ProcessEffectReference
WIN1/SHN1 Transcription FactorArabidopsis thalianaCER1, KCS1Positive regulation of wax biosynthesis frontiersin.org
CsWIN1 Transcription FactorCucumber (Cucumis sativus)CsCER1, CsCER4, CsKCS1Positive regulation of wax biosynthesis frontiersin.org
Drought StressBrachypodium distachyonBdFAR1, BdFAR2, BdFAR3Upregulation of gene expression oup.com
Nitrogen LimitationVarious Bacteria (e.g., Acinetobacter)Wax ester biosynthesis pathwayInduction of wax ester accumulation iastate.edu

Chemical Synthesis and Derivatization Strategies for Dotriacontyl Hexadecanoate

Laboratory-Scale Synthetic Methodologies

The primary laboratory method for synthesizing dotriacontyl hexadecanoate (B85987) is through the direct esterification of hexadecanoic acid (palmitic acid) and dotriacontanol (dotriacontyl alcohol).

The direct condensation of carboxylic acids and alcohols is a common method for producing esters. acs.org This reaction is typically facilitated by an acid catalyst to achieve high yields. acs.org Mineral acids like sulfuric acid or phosphoric acid are often employed for this purpose. acs.org

One effective catalytic system involves the use of ferric chloride hexahydrate (FeCl₃·6H₂O). acs.orgacs.org In this protocol, equimolar mixtures of a C10–C18 fatty acid and a corresponding alcohol can be quantitatively converted to their respective esters. acs.orgacs.org The reaction is typically carried out in a solvent such as refluxing mesitylene with a substrate-to-catalyst molar ratio of 200 for a duration of 6 hours. acs.orgacs.org The proposed mechanism suggests that the catalytically active species is a cationic cluster formed by the hydrolysis of the ferric cation, which activates the carboxylic acid for nucleophilic attack by the alcohol. acs.orgacs.org

Another approach utilizes solid acid catalysts like zirconium sulfate tetrahydrate (Zr(SO₄)₂ · 4H₂O), which has demonstrated high catalytic activity for the esterification of fatty acids with long-chain and branched alcohols under solvent-free conditions. researchgate.net This catalyst is noted for its high activity, low toxicity, cost-effectiveness, and ease of handling and recovery. researchgate.net

Achieving high yields in the synthesis of high molecular weight esters like dotriacontyl hexadecanoate requires careful optimization of several reaction parameters. The removal of water, a byproduct of the esterification reaction, is crucial to drive the equilibrium towards the product side. acs.org

Key parameters that are often optimized include:

Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield. For instance, in the synthesis of fatty acid methyl esters (FAMEs), a catalyst concentration of 3 wt% H₂SO₄ was found to be optimal. nih.gov

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can be used to shift the equilibrium and increase the conversion of the fatty acid. A molar ratio of 9:1 (methanol to oleic acid) has been shown to be effective in certain esterification reactions. nih.gov

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to side reactions or degradation of the products. Optimal temperatures are often determined empirically for each specific reaction. For example, a reaction temperature of 55°C was found to be optimal for a low-temperature intensification process for FAME synthesis. nih.gov

Reaction Time: The duration of the reaction is another critical parameter. The reaction is typically monitored until completion, which can range from a few hours to longer periods depending on the specific substrates and conditions. acs.orgnih.gov

Agitation: Proper mixing is essential to ensure efficient contact between the reactants and the catalyst. nih.gov

A study on the optimization of a low-temperature intensification process for FAME synthesis using a central composite design (CCD) achieved a 95% conversion of free fatty acids within 75 minutes. nih.gov This highlights the importance of a systematic approach to optimizing reaction parameters.

Chemoenzymatic and Biocatalytic Approaches to Wax Ester Synthesis

Enzymatic synthesis of wax esters offers several advantages over traditional chemical methods, including milder reaction conditions (lower temperature and pressure), higher specificity leading to fewer byproducts, and the production of esters that can be considered "natural". nih.govapc-as.comrsc.org Lipases are the most commonly used enzymes for this purpose. nih.gov

Lipase-catalyzed esterification can be performed in organic solvents or solvent-free systems. nih.govapc-as.com Immobilized lipases, such as Lipozyme® RMIM (from Rhizomucor miehei) and Novozym® 435 (from Candida antarctica), are frequently used due to their stability and reusability. nih.govresearchgate.net

The synthesis of wax esters in microorganisms presents a promising and sustainable alternative to conventional methods. iastate.edu This involves engineering metabolic pathways in organisms like Yarrowia lipolytica and Escherichia coli to produce wax esters. iastate.edu The key enzymes in this process are fatty acyl-CoA reductase (FAR), which reduces fatty acyl-CoAs to fatty alcohols, and wax ester synthase (WS), which catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA. iastate.edulabinsights.nl

Factors influencing the efficiency of biocatalytic wax ester synthesis include:

Enzyme Source and Form: The choice of lipase and whether it is free or immobilized can significantly affect activity and stability. nih.gov

Reaction Medium: The type of solvent can influence enzyme activity and substrate solubility. nih.gov

Water Activity: The amount of water in the system is critical, as excess water can promote the reverse reaction (hydrolysis). rsc.orgdss.go.th

Substrate Concentration and Molar Ratio: These parameters affect the reaction kinetics and equilibrium. researchgate.netdss.go.th

Temperature: Each enzyme has an optimal temperature for activity. researchgate.netdss.go.th

A study on the enzymatic synthesis of coconut oil-based wax esters found that Lipozyme RM IM showed higher efficacy than an immobilized lipase from a different source, achieving over 88% synthesis of wax esters under optimal conditions. researchgate.net

Analytical Derivatization for Enhanced Detection and Separation

The analysis of high molecular weight wax esters like this compound by techniques such as gas chromatography (GC) is challenging due to their low volatility and thermal stability. nih.govuit.no Analytical derivatization is a crucial step to convert these molecules into more volatile and thermally stable forms, thereby improving their chromatographic separation and detection. restek.comrestek.com

Silylation is a widely used derivatization technique where an active hydrogen in a molecule is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. restek.com This process reduces the polarity of the molecule and decreases hydrogen bonding, leading to increased volatility and thermal stability. gcms.cz

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comrestek.com The reaction is typically carried out by mixing the sample with BSTFA, often with the addition of a catalyst like trimethylchlorosilane (TMCS), and heating the mixture. gcms.czrestek.com The resulting TMS ethers are more amenable to GC analysis. uit.no

General Silylation Procedure with BSTFA:

Combine the sample (e.g., 100 µL) with the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS) in a reaction vial. restek.com

Seal the vial and vortex for a short period (e.g., 10 seconds). restek.com

Heat the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes). restek.com

After cooling, the derivatized sample can be diluted with a suitable solvent before injection into the GC. restek.com

The optimal conditions for silylation, such as reagent volume, temperature, and reaction time, often need to be determined empirically for specific analytes. researchgate.netmdpi.com

While direct analysis of intact wax esters by high-temperature GC/MS is possible, the resulting mass spectra can be difficult to interpret due to the absence or low intensity of the molecular ion. nih.govuit.no Derivatization can lead to more informative mass spectra and better chromatographic resolution.

For detailed structural elucidation, it is often advantageous to hydrolyze the wax ester into its constituent fatty acid and alcohol, which are then derivatized separately. The fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) by reaction with a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol). restek.comrestek.com FAMEs are volatile and provide characteristic fragmentation patterns in mass spectrometry. restek.com

The fatty alcohol portion can be derivatized to form TMS ethers or nicotinate esters. uit.no Nicotinate esters, in particular, can provide more complete structural information in mass spectrometry. uit.no

Recent advances in mass spectrometry, such as the use of ultraviolet photodissociation (UVPD), are enabling more detailed structural analysis of intact wax esters without the need for derivatization. nih.govresearchgate.net UVPD of lithium adducts of wax esters can provide unique fragments that are useful for determining chain lengths and localizing double bonds. nih.gov

High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is another powerful technique for the analysis of wax ester molecular species without derivatization. researchgate.net This method allows for the separation of wax esters based on their equivalent carbon number (ECN) and degree of unsaturation. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Dotriacontyl Hexadecanoate

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. researchgate.net The combination of chromatography's resolving power with mass spectrometry's identification capabilities provides unparalleled accuracy and sensitivity for analyzing individual components like dotriacontyl hexadecanoate (B85987). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For high molecular weight wax esters, specialized high-temperature methods are required to ensure volatilization without thermal degradation. gerli.comresearchgate.net GC-MS separates chemical mixtures into individual components using a gas chromatograph and then identifies and quantifies these components at a molecular level using a mass spectrometer. researchgate.net

The analysis of large wax esters, including dotriacontyl hexadecanoate (a C48 ester), necessitates the use of high-temperature capillary gas chromatography. acs.orgnih.govnih.gov Standard GC columns and temperature programs are often insufficient to elute these high-boiling-point compounds. arvojournals.org Researchers have developed methods utilizing robust, thermally stable capillary columns, often with immobilized stationary phases, capable of operating at temperatures up to 390°C or higher. nih.govscispace.com

Methodologies developed for analyzing lipophilic compounds in agricultural residues like rice and cereal straws have successfully identified and quantified this compound. acs.orgnih.govnih.gov These methods employ medium-length, high-temperature capillary columns with thin films, which facilitate the elution of a wide range of compounds, from lower molecular weight fatty acids to high molecular weight wax esters and triglycerides, within a single chromatographic run. nih.govcsic.es The use of cool on-column injection techniques can also be critical to prevent the thermal degradation of less stable analytes and ensure accurate analysis. scispace.com

Table 1: Exemplary GC-MS Parameters for High-Temperature Wax Ester Analysis

Parameter Setting Source(s)
Column Type DB-1 HT or FS SE-54 fused-silica capillary nih.govscispace.com
Column Dimensions 15-30 m length x 0.25-0.3 mm internal diameter, 0.10-0.25 µm film thickness arvojournals.orgnih.govscispace.com
Injector Temperature 390°C nih.gov
Detector Temperature 390°C nih.gov
Oven Program Initial 90-120°C, ramped at 3-15°C/min to a final temperature of 330-390°C nih.govscispace.com
Carrier Gas Helium or Hydrogen arvojournals.orgscispace.com
Ionization Mode Electron Ionization (EI) arvojournals.orgresearchgate.net
Ion Source Temp. 200-250°C arvojournals.orgscispace.com

| Mass Range | m/z 40-920 | nih.govscispace.com |

Electron Ionization (EI) mass spectrometry of long-chain wax esters produces characteristic fragmentation patterns that are crucial for structural elucidation. The mass spectra of these esters are typically defined by a base peak corresponding to the protonated acidic moiety [RCOOH+H]+. csic.es For this compound, which is the ester of hexadecanoic acid and dotriacontanol, the base peak in its mass spectrum would be characteristic of hexadecanoic acid.

The molecular ion (M+) peak is often weak or absent for very large wax esters, but other diagnostic ions can confirm the structure. researchgate.net Key fragment ions include those resulting from the cleavage of the ester bond, providing information about both the fatty acid and the fatty alcohol chains. scispace.comresearchgate.net By analyzing these fragmentation patterns, it is possible to determine the specific combination of fatty acid and alcohol that constitutes the wax ester, even distinguishing between isomers. csic.esnih.gov For instance, the mass spectrum allows for the differentiation of this compound (C32 alcohol + C16 acid) from its isomer, hexacosyl docosanoate (C26 alcohol + C22 acid), despite both having the same total carbon number (C48).

Quantitative analysis of this compound in complex matrices, such as plant waxes, is achieved by integrating the peak areas from the gas chromatogram. nih.gov To ensure accuracy, method validation involves the use of external or internal standards. acs.orgnih.gov For wax esters, authentic standards of related compounds are used to create calibration curves and determine response factors. acs.org In studies of cereal straws, quantification was performed using a mixture of authentic standards, including compounds like palmitic acid, sitosterol, and various glycerides, to establish reliable calibration curves with high correlation coefficients (r² > 0.99). nih.gov

The total ion current (TIC) chromatogram provides an overview of all components in a sample. nih.gov For more precise quantification in very complex mixtures where peaks may overlap, single-ion monitoring (SIM) or mass chromatograms of characteristic ions can be used. nih.gov By integrating the area of the ion characteristic for the acidic moiety (e.g., the protonated hexadecanoic acid ion), the quantity of this compound can be determined with high specificity. nih.gov

For wax esters that are particularly high in molecular weight or thermally unstable, Gas Chromatography is not always suitable. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative for analyzing these non-volatile compounds without the need for high temperatures that could cause degradation. researchgate.netnih.govthermofisher.com LC separates compounds based on their interactions with a stationary and a mobile liquid phase, making it ideal for large and non-volatile molecules. thermofisher.com

High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly using ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), has been successfully applied to the analysis of wax esters. researchgate.netresearchgate.net Non-aqueous reversed-phase HPLC on columns such as C18 can achieve high-resolution separation of different wax ester species, including isomers. researchgate.net The analytes are typically detected as protonated molecules or adducts (e.g., ammonium (B1175870) adducts), and subsequent collision-induced dissociation (CID) in the mass spectrometer can provide structural information for identification. researchgate.netspectroscopyonline.com This approach has been used to directly analyze wax esters up to C54 in matrices like jojoba oil and beeswax, demonstrating its utility for compounds even larger than this compound. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Spectroscopic Characterization

While chromatography coupled with mass spectrometry is a primary tool, other spectroscopic techniques are used for bulk characterization or to provide complementary structural information. Fourier Transform Infrared (FTIR) spectroscopy, for example, can identify the functional groups present in a sample. researchgate.netnih.gov In an extract containing this compound, FTIR analysis would reveal characteristic absorption bands for the ester carbonyl group (C=O) and the long aliphatic chains (C-H). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of organic compounds. mdpi.comresearchgate.net While not typically used for routine quantification of wax esters in complex mixtures due to lower sensitivity compared to MS, high-resolution NMR could provide unambiguous structural confirmation of isolated this compound by detailing the chemical environment of every proton and carbon atom in the molecule. The combination of various analytical methods, including GC-MS, LC-MS, and spectroscopic techniques like FTIR and NMR, allows for a comprehensive and robust characterization of this compound. mdpi.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. bruker.comrtilab.com By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "chemical fingerprint" of the compound. bruker.comrtilab.com In the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups characteristic of a wax ester.

The FT-IR spectrum of a wax ester like this compound will exhibit specific absorption bands. A prominent peak is expected in the region of 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. ikm.org.myresearchgate.net Additionally, the spectrum will show strong absorptions from C-H stretching vibrations of the long alkyl chains. The symmetric and antisymmetric stretching vibrations of the -CH₂- groups typically appear around 2915 cm⁻¹ and 2849 cm⁻¹, respectively. nih.gov The presence of a C-O stretching vibration, usually in the range of 1250-1000 cm⁻¹, further confirms the ester functionality. ikm.org.my

The intensity of these peaks can also provide quantitative information, as the absorbance is generally proportional to the concentration of the corresponding functional group. acenet.edu This makes FT-IR a valuable tool for both qualitative identification and, in some cases, quantitative estimation of this compound. cas.cztandfonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
C=O (Ester)Stretching1740-1735
C-H (Alkyl)Stretching2960-2850
C-O (Ester)Stretching1250-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. ikm.org.my

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be observed. The protons of the terminal methyl groups (CH₃) of both the fatty acid and alcohol chains would appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the long alkyl chains would produce a large, broad signal around 1.26 ppm. csic.es The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the alcohol moiety, -O-CH₂-) would be shifted downfield, appearing as a triplet around 4.05 ppm. csic.es Similarly, the protons on the carbon adjacent to the carbonyl group (the α-methylene group of the acid moiety, -CH₂-C=O) would resonate around 2.28 ppm as a triplet. csic.es

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and would appear at a chemical shift of approximately 174 ppm. csic.es The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found around 64.5 ppm. csic.es The carbons of the long alkyl chains would generate a series of signals in the range of 14-34 ppm, with the terminal methyl carbons appearing at the most upfield position (around 14 ppm). csic.esresearchgate.net

By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be unequivocally confirmed. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal CH₃~0.88 (triplet)~14
Bulk (CH₂)n~1.26 (broad singlet)~22-32
-CH₂-C=O~2.28 (triplet)~34
-O-CH₂-~4.05 (triplet)~64.5
C=O-~174

Advanced Sample Preparation and Extraction Techniques from Complex Biological and Environmental Matrices

The successful analysis of this compound from complex biological and environmental samples hinges on effective sample preparation and extraction. These initial steps are crucial for isolating the target analyte from interfering substances and concentrating it to a level suitable for instrumental analysis. nih.gov

Traditional methods for extracting plant waxes, where this compound can be found, have included solvent extraction using organic solvents like hexane, chloroform, and benzene. google.comgoogle.comunimas.my These methods involve soaking the plant material in the solvent, followed by separation and evaporation of the solvent to obtain the wax. greenskybio.com However, these solvents can be hazardous. greenskybio.com Other traditional techniques include boiling in water and hot-pressing. greenskybio.com

More modern and environmentally friendly techniques are now favored. Supercritical fluid extraction (SFE) using carbon dioxide (scCO₂) is a highly efficient and selective method. greenskybio.comcore.ac.uk In its supercritical state, CO₂ has properties of both a gas and a liquid, allowing it to penetrate the sample matrix and dissolve the wax without leaving harmful residues. greenskybio.com The selectivity of SFE can be tuned by adjusting the temperature and pressure. core.ac.uk

Table 3: Comparison of Extraction Techniques for this compound

Extraction TechniquePrincipleAdvantagesDisadvantages
Solvent ExtractionDissolving the wax in an organic solvent. greenskybio.comSimple, well-established. greenskybio.comUse of hazardous solvents, potential for co-extraction of impurities. greenskybio.com
Supercritical Fluid Extraction (SFE)Using a supercritical fluid (e.g., CO₂) as the extraction solvent. greenskybio.comcore.ac.ukEnvironmentally friendly, high selectivity, efficient. greenskybio.comcore.ac.ukRequires specialized equipment, higher initial cost.
Solid-Phase Extraction (SPE)Partitioning of the analyte between a solid phase and a liquid phase. nih.govHigh selectivity, can handle complex matrices. nih.govCan be time-consuming, potential for analyte loss. mdpi.com

Environmental Fate and Biogeochemical Cycling of Long Chain Esters

Microbial Degradation Pathways and Mechanisms

The primary pathway for the microbial degradation of dotriacontyl hexadecanoate (B85987) is through enzymatic hydrolysis. This process is initiated by extracellular lipases and esterases secreted by various microorganisms, which cleave the ester bond.

Reaction: Dotriacontyl hexadecanoate + H₂O → 1-Dotriacanol + Hexadecanoic Acid

Following this initial cleavage, the resulting long-chain alcohol (1-dotriacanol) and fatty acid (hexadecanoic acid) are typically further metabolized by microorganisms through pathways such as β-oxidation. However, the rate and extent of this degradation are significantly influenced by the compound's physical properties. The long alkyl chains of this compound (a C48 ester) make it highly hydrophobic and solid, which limits its bioavailability to microbial enzymes.

Research on the anaerobic biodegradation of various esters in marine sediments has shown that the chemical structure profoundly affects the rate and completeness of degradation. nih.gov Studies consistently indicate that esters with very long carbon chains are biodegraded more slowly than their shorter-chain counterparts. nih.govresearchgate.net For instance, recommendations for more readily biodegradable esters often suggest a total carbon number between 12 and 18, far below that of this compound, implying it would be highly persistent in anaerobic environments. nih.gov The enzymatic activity of some microbes shows a higher catalytic effect on short-chain esters compared to long-chain ones, further suggesting a slow degradation rate for this compound. nih.gov

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Hydrolysis: This is the primary abiotic degradation pathway for esters. The process involves the cleavage of the ester bond by water to form the constituent alcohol and carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature. While alkaline conditions can accelerate ester hydrolysis, this process is generally very slow at the neutral pH values (6-8) typical of most environmental compartments. nih.govrsc.org Furthermore, studies have demonstrated that the rate of hydrolysis for esters can decrease dramatically with increasing alkyl chain length, which is attributed to the steric hindrance of the large alkyl groups shielding the ester's carbonyl group from attack by water molecules. scispace.com Given its two long saturated chains, the abiotic hydrolysis of this compound is predicted to be a negligible transformation process under typical environmental conditions.

Photolysis: Photolysis is the degradation of a molecule by light. For direct photolysis to occur, a molecule must contain a chromophore that can absorb light in the solar spectrum (wavelengths >290 nm). researchgate.net this compound, as a saturated aliphatic ester, lacks any significant chromophores. Consequently, it does not absorb sunlight and is not susceptible to direct photolysis. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is a theoretical possibility but is unlikely to be a significant fate process compared to its partitioning behavior and slow microbial degradation. mdpi.com

Environmental Distribution and Persistence in Ecosystems (Soil, Water, Sediment Compartments)

Due to its chemical properties, this compound exhibits distinct partitioning behavior in the environment. Its extremely low water solubility and high hydrophobicity (high estimated octanol-water partition coefficient, Kow) mean that it will not persist in the aqueous phase.

Water: Concentrations in the water column are expected to be near zero. Any introduction to aquatic systems would result in rapid partitioning to suspended organic particles and eventual deposition into sediments.

Soil and Sediment: These are the primary environmental sinks for this compound. Its strong lipophilic character causes it to adsorb tightly to the organic matter fraction of soils and sediments. This strong sorption reduces its bioavailability for microbial uptake and degradation, further contributing to its persistence.

Atmosphere: With its high molecular weight and low vapor pressure, this compound is non-volatile and is not expected to be present in the atmosphere.

Factors Influencing Environmental Half-Life and Bioavailability

The environmental persistence and bioavailability of this compound are controlled by a combination of environmental conditions and the compound's intrinsic properties.

FactorInfluence on Half-LifeInfluence on BioavailabilityRationale
Microbial Activity Decreases (slower degradation)LowWhile higher microbial loads can increase degradation potential, the compound's recalcitrant structure and low bioavailability are the primary limiting factors. nih.gov
Soil/Sediment Organic Matter Increases (longer persistence)DecreasesHigh organic content leads to stronger sorption, sequestering the compound and making it unavailable for microbial attack or abiotic hydrolysis.
Temperature Decreases with higher temp.Increases slightlyHigher temperatures can increase the rates of both microbial metabolism and chemical hydrolysis, but the overall effect is limited by the compound's inherent stability.
pH Largely unaffected in typical environmental range (6-8)No direct effectWhile extreme pH can affect hydrolysis rates, neutral environmental pH has a minimal impact on the slow abiotic hydrolysis of this sterically hindered ester. rsc.org
Bioavailability Increases (longer persistence)Inherently LowThe compound's very low water solubility and strong adsorption to particulate matter are the key factors limiting its uptake by microorganisms, leading to a very long half-life.

Future Research Directions and Methodological Innovations for Dotriacontyl Hexadecanoate

Integration of Multi-Omics Technologies for Systems-Level Understanding of Wax Ester Metabolism

The biosynthesis of wax esters is a complex process involving multiple enzymatic steps and interconnected metabolic pathways. A systems-level understanding is crucial for optimizing the production of specific wax esters like dotriacontyl hexadecanoate (B85987). The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the intricacies of wax ester metabolism.

By combining these datasets, researchers can construct comprehensive models of the metabolic networks that lead to wax ester formation. This integrated approach can help identify regulatory hubs, unknown enzymatic players, and metabolic bottlenecks that limit the production of desired long-chain wax esters. For instance, analyzing the transcriptome and proteome of organisms under conditions that favor wax ester accumulation can reveal key genes and enzymes that are upregulated. nih.gov Metabolomic analysis can then quantify the intracellular pools of precursors, such as fatty acids and fatty alcohols, providing a complete picture of the metabolic flux. This holistic view is essential for targeted metabolic engineering strategies aimed at enhancing the synthesis of dotriacontyl hexadecanoate in microbial or plant-based production systems. whoi.edu

Computational Chemistry and Molecular Dynamics Simulations of Molecular Interactions

Computational chemistry and molecular dynamics (MD) simulations are emerging as indispensable tools for investigating the physicochemical properties of wax esters at the molecular level. mcmaster.ca These methods can provide profound insights into the behavior of this compound, predicting its physical properties and how it interacts with other molecules in various environments.

MD simulations can model the aggregation and crystallization behavior of wax molecules, which is critical for applications in lubricants and cosmetics and for preventing issues like wax deposition in crude oil pipelines. mdpi.comresearchgate.netwisdomlib.org By simulating systems containing this compound, researchers can study how factors like temperature and the presence of other compounds influence its self-assembly and phase transitions. researchgate.net These simulations can also elucidate the interaction energy between wax ester molecules and other components, guiding the design of more effective pour point depressants or other functional additives. acs.org Such computational approaches offer a cost-effective and efficient way to screen potential formulations and understand the molecular mechanisms that govern the macroscopic properties of products containing this compound.

Simulation TypeApplication for this compoundKey Insights
Molecular Dynamics (MD) Studying aggregation and crystallization in different solvents.Predicts wax precipitation temperature and crystal morphology. mdpi.com
Quantum Chemistry Calculating interaction energies with additives.Elucidates mechanisms of pour point depressants. acs.org
Coarse-Grained Simulation Modeling large-scale self-assembly in emulsions.Understands the formation and stability of wax ester-based nano-emulsions. researchgate.net

Development of Novel Analytical Probes and Imaging Techniques for In Situ Analysis

A significant challenge in studying wax ester metabolism is the difficulty of monitoring their production and localization within living cells or complex mixtures in real-time. The development of novel analytical probes and advanced imaging techniques is a critical area of future research. These tools are needed for the in situ analysis of this compound, providing spatial and temporal information that is currently lacking.

One promising approach involves the use of reporter systems, such as bacterial luciferase (LuxAB), which can detect specific metabolic intermediates like the long-chain aldehydes involved in wax ester synthesis. researchgate.netnih.gov This allows for real-time, non-invasive monitoring of metabolic activity. Furthermore, advancements in mass spectrometry, such as ultraviolet photodissociation (UVPD), offer powerful capabilities for detailed structural characterization, including the precise identification of fatty acid and fatty alcohol components and the location of double bonds in unsaturated wax esters. nih.gov The development of fluorescent probes that specifically bind to long-chain wax esters could enable direct visualization of their accumulation and trafficking in cells using techniques like confocal microscopy. Such innovations would revolutionize our ability to study wax ester dynamics and optimize biosynthetic pathways. mdpi.com

Biorefinery Approaches for Sustainable Production from Biomass Feedstocks

The production of this compound currently relies on chemical synthesis or extraction from natural sources, which can be unsustainable and costly. nih.govnih.gov Biorefinery approaches, which utilize engineered microorganisms or plants to convert renewable biomass into valuable chemicals, offer a promising alternative for sustainable production. agrenew.com.au

Metabolic engineering of oilseed crops or microbes can create cellular "factories" designed for high-yield production of specific wax esters. nih.govcabidigitallibrary.org This involves introducing genes for the requisite enzymes, primarily fatty acyl-CoA reductases (FARs) to produce the fatty alcohol (dotriacontanol) and wax synthases (WS) to catalyze the final esterification step with a fatty acyl-CoA (palmitoyl-CoA). researchgate.net Organisms like the microalga Euglena gracilis are particularly interesting as they naturally produce wax esters through a process known as wax ester fermentation under anaerobic conditions. nih.govresearchgate.net By understanding and manipulating the genetic and metabolic pathways in these organisms, it may be possible to tailor their output towards this compound. researchgate.net This approach not only leverages renewable feedstocks but also reduces the environmental impact associated with traditional chemical manufacturing. nih.gov

Feedstock/OrganismAdvantageKey Engineering Strategy
Oilseed Crops (e.g., Camelina, Crambe) Scalable agricultural platform. agrenew.com.auCo-expression of specific FAR and WS genes in seeds. cabidigitallibrary.org
Yeast (e.g., Saccharomyces cerevisiae) Well-established industrial fermentation host.Heterologous expression of wax ester biosynthetic pathways. nih.gov
Bacteria (e.g., Acinetobacter baylyi) Rapid growth and genetic tractability.Manipulation of fatty acid and alcohol precursor pools. researchgate.netresearchgate.net
Microalgae (e.g., Euglena gracilis) Utilizes CO2 as a carbon source; natural wax producer.Enhancing paramylon accumulation and engineering fatty acid chain length. nih.govresearchgate.net

Functional Genomic and Proteomic Studies of Enzymes Involved in Wax Ester Metabolism

The enzymatic machinery responsible for wax ester biosynthesis is the cornerstone of any biotechnological production strategy. The key enzymes are fatty acyl reductases (FARs), which reduce fatty acyl-CoAs or acyl-ACPs to fatty alcohols, and wax synthases (WS), which esterify a fatty alcohol with a fatty acyl-CoA. nih.govresearchgate.net A deep understanding of these enzymes through functional genomics and proteomics is essential for producing this compound efficiently.

There are several families of enzymes capable of producing wax esters, including the bifunctional wax synthase/diacylglycerol acyltransferase (WS/DGAT) family found in bacteria. researchgate.netiastate.edunih.gov These enzymes exhibit broad and often overlapping substrate specificities, accepting a range of fatty acyl-CoAs and fatty alcohols. nih.gov A key research direction is to identify or engineer enzymes with high specificity for the precursors of this compound: palmitoyl-CoA (C16) and dotriacontanol (C32). Proteomic studies can identify all the enzymes expressed in a cell during wax ester production, while functional genomic approaches, such as heterologous expression in yeast or E. coli, allow for the detailed characterization of individual enzyme kinetics and substrate preferences. mdpi.comnih.govnih.gov This knowledge will enable the selection of optimal enzymes for metabolic engineering efforts.

Q & A

Basic: What are the standard methods for synthesizing dotriacontyl hexadecanoate, and how can reaction conditions be optimized for purity?

This compound is synthesized via esterification of hexadecanoic acid (C16:0) with dotriacontanol (C32 alcohol). Common methods include acid-catalyzed Fischer esterification or enzymatic catalysis using lipases. Optimization involves:

  • Temperature control : 60–80°C for Fischer esterification to minimize side reactions like dehydration .
  • Catalyst selection : Sulfuric acid (H₂SO₄) for cost-effectiveness vs. immobilized Candida antarctica lipase for greener synthesis.
  • Purity monitoring : Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and validation using GC-FID or HPLC-ELSD .

Basic: How should researchers characterize the structural and thermal properties of this compound?

Key characterization techniques include:

  • FTIR and NMR : Confirm ester bond formation (C=O stretch at ~1740 cm⁻¹ in FTIR; ester carbonyl signal at ~170 ppm in ¹³C NMR).
  • DSC/TGA : Assess thermal stability. For example, melting points typically range 70–85°C, with decomposition above 250°C.
  • XRD : Determine crystalline structure, critical for understanding solubility and phase behavior in lipid matrices .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Impurities like unreacted fatty acids or alcohols can skew results. Solutions include:

  • Derivatization : Use BSTFA or TMSCl to volatilize polar impurities for GC-MS analysis .
  • Column selection : Polar capillary columns (e.g., DB-WAX) improve separation of ester analogs.
  • Validation : Compare against certified reference materials (CRMs) and perform spike-recovery tests (target: 90–110% recovery) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often stem from temperature-dependent solubility or solvent purity. Methodological steps:

Standardize protocols : Use USP-grade solvents and controlled-temperature baths (±0.5°C).

Replicate studies : Compare results with independent datasets (e.g., PubChem, NIST).

Statistical analysis : Apply ANOVA to assess variability between labs .

Advanced: What computational modeling approaches are suitable for predicting the phase behavior of this compound in lipid bilayers?

Molecular dynamics (MD) simulations using force fields like CHARMM36 or GROMOS are effective. Key steps:

  • Parameterization : Derive lipid parameters from experimental density/scattering data.
  • Simulation conditions : Run at 310K (physiological) with periodic boundary conditions.
  • Validation : Compare simulated phase transitions (e.g., gel-to-liquid crystalline) with DSC data .

Advanced: How should researchers design experiments to study the enzymatic hydrolysis of this compound in bioremediation contexts?

Design considerations:

  • Enzyme selection : Use Pseudomonas lipases for high activity at ambient temperatures.
  • Substrate preparation : Emulsify ester in buffer (e.g., 0.1M Tris-HCl, pH 8.0) using sonication.
  • Kinetic analysis : Monitor hydrolysis via pH-stat titration or GC-MS quantification of released hexadecanoic acid .

Methodological: What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculations).
  • Error handling : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals.
  • Software : Implement in R (drc package) or GraphPad Prism .

Methodological: How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

  • Process analytical technology (PAT) : Inline FTIR for real-time monitoring of esterification.
  • DOE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., stirring rate, catalyst loading).
  • Batch records : Document deviations >5% from established protocols .

Methodological: What are best practices for documenting metadata in this compound research to meet FAIR principles?

  • Provenance tracking : Record instrument calibration dates, solvent lot numbers, and analyst IDs.
  • Structured formats : Use ISA-Tab or electronic lab notebooks (ELNs) with controlled vocabularies.
  • Repository deposition : Upload raw data to Zenodo or Figshare with DOI assignment .

Advanced: How can contradictory findings about the oxidative stability of this compound be reconciled?

Conflicting results may arise from antioxidant presence or oxygen exposure during testing. Resolve via:

  • Accelerated oxidation tests : Conduct Rancimat analysis under standardized conditions (e.g., 100°C, airflow 20 L/h).
  • Control groups : Compare with antioxidant-free samples.
  • Multivariate analysis : Use PCA to identify confounding variables (e.g., light exposure, trace metals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.